molecular formula C8H9BrN4O B8754089 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol CAS No. 787590-45-8

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol

Cat. No.: B8754089
CAS No.: 787590-45-8
M. Wt: 257.09 g/mol
InChI Key: BIUSHOMQIGSPJQ-UHFFFAOYSA-N
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Description

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system

Properties

CAS No.

787590-45-8

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyrazin-8-yl)amino]ethanol

InChI

InChI=1S/C8H9BrN4O/c9-6-5-12-8-7(11-2-4-14)10-1-3-13(6)8/h1,3,5,14H,2,4H2,(H,10,11)

InChI Key

BIUSHOMQIGSPJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)NCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffoldThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and imidazo[1,2-a]pyrazine moieties .

Scientific Research Applications

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol is unique due to the presence of both the bromine atom and the aminoethanol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research and industry .

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